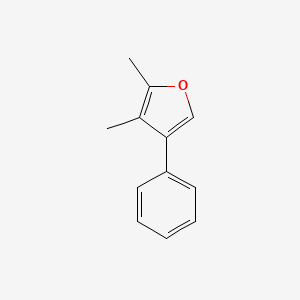

2,3-Dimethyl-4-phenylfuran

Description

Structure

3D Structure

Properties

CAS No. |

5109-66-0 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2,3-dimethyl-4-phenylfuran |

InChI |

InChI=1S/C12H12O/c1-9-10(2)13-8-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

KXTVPPDUMAKZGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=C1C2=CC=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2,3-Dimethyl-4-phenylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a proposed synthetic route and predicted analytical characterization for the novel compound 2,3-Dimethyl-4-phenylfuran. Due to the absence of specific literature for this molecule, this guide leverages established furan synthesis methodologies and spectroscopic data from analogous compounds to present a robust theoretical framework. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of polysubstituted furans.

Introduction

Furan derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their diverse biological activities make them attractive scaffolds in drug discovery. The specific substitution pattern of a furan ring can significantly influence its physicochemical properties and pharmacological effects. This guide focuses on the synthesis and characterization of a novel, trisubstituted furan, this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Paal-Knorr furan synthesis. This classic reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2]

Retrosynthetic Analysis

The target molecule can be retrosynthetically disconnected at the furan ring, leading to the precursor 3-phenyl-2,3-butanedione.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The synthesis commences with the alpha-arylation of a β-diketone, followed by the Paal-Knorr cyclization.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 3-Phenylpentane-2,4-dione

-

To a solution of acetylacetone (1.0 eq) in a suitable solvent such as dichloromethane, add a non-nucleophilic base like sodium hydride (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add a solution of a phenylating agent, such as phenyliodonium diacetate (1.0 eq), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-phenylpentane-2,4-dione.

Synthesis of this compound

-

To a solution of 3-phenylpentane-2,4-dione (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.[3][4][5]

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C12H12O |

| Molecular Weight | 172.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | > 200 °C |

| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, EtOAc, Hexanes) |

Predicted Spectroscopic Data

1H NMR (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Phenyl-H |

| 7.15 | s | 1H | Furan-H (C5) |

| 2.20 | s | 3H | Methyl-H (C2) |

| 2.05 | s | 3H | Methyl-H (C3) |

13C NMR (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 148.0 | Furan C2 |

| 140.0 | Furan C5 |

| 133.0 | Phenyl C (ipso) |

| 128.5 | Phenyl C (ortho/meta) |

| 127.0 | Phenyl C (para) |

| 118.0 | Furan C4 |

| 115.0 | Furan C3 |

| 12.0 | Methyl C (C2) |

| 10.0 | Methyl C (C3) |

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600, 1490 | C=C stretch (aromatic) |

| 1550 | C=C stretch (furan ring) |

| 1050 | C-O-C stretch (furan ring) |

| 760, 700 | C-H bend (monosubstituted benzene) |

Mass Spectrometry (Electron Ionization)

| m/z | Predicted Fragment |

| 172 | [M]+ |

| 157 | [M - CH3]+ |

| 77 | [C6H5]+ |

Logical Workflow for Compound Analysis

The following diagram outlines the logical workflow from synthesis to full characterization of the target compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the synthesis and characterization of this compound. The proposed Paal-Knorr approach offers a viable route to this novel compound. The predicted analytical data serves as a benchmark for researchers undertaking its synthesis. Further experimental work is required to validate these predictions and to explore the potential biological activities of this and related polysubstituted furans.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Phenylfuran [orgspectroscopyint.blogspot.com]

- 4. 2-Phenylfuran | 17113-33-6 | Benchchem [benchchem.com]

- 5. 2,3-Dimethylfuran | C6H8O | CID 34337 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Dimethyl-4-phenylfuran: A Technical Overview

To the intended audience of researchers, scientists, and drug development professionals: This technical guide addresses the spectroscopic characterization of 2,3-Dimethyl-4-phenylfuran. Following an extensive search of available scientific databases, it has been determined that specific, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound are not publicly available at this time. Therefore, this document will serve as a comprehensive guide to the expected spectroscopic properties of this compound based on the analysis of its structural motifs. Furthermore, it provides generalized experimental protocols for the acquisition of such data and outlines a typical workflow for the spectroscopic analysis of a novel organic compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for compounds containing similar functional groups (substituted furan, aromatic ring, and methyl groups).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 5H | Phenyl-H |

| ~ 6.90 | Singlet | 1H | Furan-H (C5) |

| ~ 2.20 | Singlet | 3H | Methyl-H (C2) |

| ~ 2.00 | Singlet | 3H | Methyl-H (C3) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 155 | Furan C-O (C2) |

| ~ 135 - 145 | Furan C-H (C5) |

| ~ 125 - 135 | Phenyl C (quaternary and CH) |

| ~ 115 - 125 | Furan C-C (C3, C4) |

| ~ 10 - 15 | Methyl-C (C2-CH₃, C3-CH₃) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~ 1550 | Medium | Furan ring stretch |

| ~ 1000 - 1250 | Strong | C-O stretch |

| ~ 700 - 800 | Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| ~ 172 | High | [M]⁺ (Molecular Ion) |

| ~ 157 | Medium | [M - CH₃]⁺ |

| ~ 77 | Medium | [C₆H₅]⁺ |

General Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) in an NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrum is recorded in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.

A Technical Guide to the Thermochemical Properties of Substituted Furans with a Focus on 2,3-Dimethyl-4-phenylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of substituted furan derivatives, with a specific focus on providing a framework for characterizing 2,3-Dimethyl-4-phenylfuran. Due to a lack of available experimental or computational data for this compound in the current literature, this document emphasizes the established experimental and computational protocols for similar compounds. It also presents thermochemical data for a range of furan derivatives to serve as a comparative baseline. This guide is intended to equip researchers with the necessary information to either conduct their own thermochemical studies or to make informed estimations of the properties of this compound.

Introduction to the Thermochemistry of Furan Derivatives

Furan and its derivatives are important heterocyclic compounds with wide applications in the pharmaceutical and agricultural industries. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and understanding reaction mechanisms. This guide outlines the current state of knowledge and the methodologies available for determining these critical parameters.

Thermochemical Data of Substituted Furans

While no specific thermochemical data for this compound has been reported, a significant body of research exists for other substituted furans. The following tables summarize key thermochemical data for a selection of these compounds, which can be used for comparative analysis and for the development of estimation models.

Table 1: Gas-Phase Standard Molar Enthalpy of Formation of Selected Furan Derivatives at 298.15 K

| Compound | Formula | ΔfH°(g) (kJ/mol) | Method |

| Furfurylamine | C5H7NO | -(43.5 ± 14) | Experimental (Combustion Calorimetry & Calvet Microcalorimetry)[1] |

| 5-Methylfurfurylamine | C6H9NO | -(81.2 ± 1.7) | Experimental (Combustion Calorimetry & Calvet Microcalorimetry)[1] |

| 2-Furanmethanethiol | C5H6OS | N/A | Experimental and Theoretical[2] |

| Furfuryl methyl sulfide | C6H8OS | N/A | Experimental and Theoretical[2] |

| Methyl 2-methyl-3-furyl disulfide | C7H10OS2 | N/A | Experimental and Theoretical[2] |

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data for organic compounds is a well-established field. The primary techniques used are combustion calorimetry and Calvet microcalorimetry.

Combustion Calorimetry for Enthalpy of Formation

Static bomb combustion calorimetry is a primary method for determining the standard enthalpy of formation of solid and liquid organic compounds.[3]

Experimental Protocol:

-

Sample Preparation: A precise mass of the sample (typically 0.5-1.0 g for conventional calorimeters, or smaller for micro-calorimeters) is placed in a crucible inside a high-pressure vessel known as a "bomb".[3]

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of around 3 MPa.

-

Ignition: The sample is ignited using a platinum ignition wire and a cotton fuse of known combustion energy.[3]

-

Temperature Measurement: The bomb is submerged in a known quantity of water in a calorimeter. The temperature change of the water is measured with high precision.

-

Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Calvet Microcalorimetry for Enthalpy of Vaporization

The enthalpy of vaporization is a crucial parameter for converting liquid-phase enthalpy of formation data to the gas phase. High-temperature Calvet microcalorimetry is a common technique for this measurement.

Experimental Protocol:

-

Sample Introduction: A small, precisely weighed sample is introduced into the calorimeter.

-

Vaporization: The sample is vaporized under controlled temperature and pressure conditions.

-

Heat Flow Measurement: The heat flow associated with the vaporization process is measured by the microcalorimeter.

-

Calculation: The enthalpy of vaporization is calculated from the measured heat flow and the amount of sample vaporized.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Density Functional Theory (DFT) and Composite Methods

High-level quantum chemical calculations are widely used to predict thermochemical data. Methods such as Density Functional Theory (DFT) with functionals like B3LYP, and more accurate composite methods like G3, CBS-QB3, and CBS-APNO, can provide reliable estimates of enthalpies of formation, entropies, and heat capacities.[1][4]

Computational Workflow:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

-

Thermochemical Property Calculation: The enthalpy of formation is typically calculated using isodesmic work reactions, which help to cancel out systematic errors in the calculations.[4] Entropies and heat capacities are determined from the calculated vibrational frequencies and molecular structure using statistical mechanics.[4]

Estimation Methods: Group Additivity

Group additivity is a widely used method for estimating the thermochemical properties of organic molecules by summing the contributions of their constituent functional groups.[2] While a comprehensive set of group additivity values for all furan derivatives is not available, existing data for furanic compounds can be used to develop new group values.[5][6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the gas-phase enthalpy of formation of an organic compound.

Conclusion and Future Outlook

While direct thermochemical data for this compound is currently unavailable, this guide provides researchers with a comprehensive toolkit to address this knowledge gap. By employing the detailed experimental and computational methodologies outlined, and by leveraging the existing data for related furan derivatives, it is possible to accurately determine or estimate the thermochemical properties of this and other novel furan compounds. Such data is invaluable for the continued development and application of this important class of molecules in science and industry.

References

An In-depth Technical Guide to the Solubility of 2,3-Dimethyl-4-phenylfuran in Organic Solvents

Abstract: This technical guide addresses the solubility of 2,3-Dimethyl-4-phenylfuran in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview based on available chemical principles and data from structurally analogous compounds. Due to the absence of specific experimental solubility data for this compound in publicly accessible literature and chemical databases, this guide focuses on predicting its solubility profile. Furthermore, it details standardized experimental protocols for determining the solubility of novel compounds, a critical aspect of preclinical drug development.[1][2][3]

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2][3] For researchers in drug discovery and development, a thorough understanding of a compound's solubility in various solvent systems is paramount for formulation, purification, and in-vitro/in-vivo testing.

This guide focuses on this compound, a substituted furan derivative. A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative or qualitative solubility data for this particular compound. Therefore, this document aims to provide a robust theoretical framework for predicting its solubility and offers detailed experimental protocols for its empirical determination.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound features a furan ring, which is a weakly polar aromatic heterocycle, substituted with two methyl groups and a phenyl group. The presence of the largely nonpolar phenyl and methyl groups is expected to dominate the molecule's overall physicochemical properties, rendering it a nonpolar to weakly polar compound.

Based on this structural analysis, this compound is predicted to be:

-

Highly soluble in nonpolar organic solvents such as hexane, toluene, and benzene.[4]

-

Moderately to highly soluble in weakly polar aprotic solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate.

-

Slightly soluble to insoluble in polar aprotic solvents such as acetone and acetonitrile.

-

Insoluble in highly polar protic solvents like water, methanol, and ethanol.

This prediction is supported by the limited available data for structurally related compounds, as summarized in the table below.

Solubility Data for Structurally Related Compounds

While no specific data exists for this compound, the solubility of similar furan derivatives provides valuable context.

| Compound Name | Structure | Solvent | Solubility |

| 2,3-Dimethylfuran | Alcohols, Ether | Soluble[5] | |

| Water | Insoluble[5][6] | ||

| 2-Phenylfuran | Chloroform, DMSO | Slightly Soluble[7] |

The data for these related compounds align with the prediction that the inclusion of both alkyl and aryl substituents on a furan ring will lead to good solubility in nonpolar to weakly polar organic solvents and poor solubility in polar solvents.

Experimental Protocols for Solubility Determination

For a novel compound like this compound, its solubility must be determined empirically. The following are standard high-quality experimental protocols used in the pharmaceutical industry.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[8][9] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Methodology:

-

Preparation: An excess amount of the solid compound (to ensure saturation) is added to a known volume of the selected organic solvent in a sealed vial or flask.[8]

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the resulting supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[11][12][13] These assays measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), begins to precipitate when added to an aqueous or organic buffer.[12][13]

Methodology (Nephelometric Assay):

-

Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[11]

-

Serial Dilution: The DMSO stock solution is serially diluted in a microtiter plate.[13]

-

Buffer Addition: The target organic solvent is added to each well.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the formation of a precipitate is detected by measuring the scattering of light using a nephelometer.[13] The concentration at which light scattering significantly increases is reported as the kinetic solubility.

Visualizations

General Workflow for Solubility Determination of a Novel Compound

Caption: Experimental workflow for determining the solubility of a novel compound.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is currently unavailable, its molecular structure strongly suggests that it is a nonpolar to weakly polar compound. Consequently, it is predicted to be readily soluble in nonpolar and weakly polar organic solvents and poorly soluble in polar solvents. For drug development purposes, it is imperative that this predicted profile be confirmed through rigorous experimental evaluation using standardized protocols such as the shake-flask method for thermodynamic solubility and kinetic assays for initial screening. The methodologies and workflow detailed in this guide provide a robust framework for researchers to characterize the solubility of this and other novel chemical entities.

References

- 1. veranova.com [veranova.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. chembk.com [chembk.com]

- 6. 2,3-DIMETHYLFURAN | 14920-89-9 [chemicalbook.com]

- 7. 17113-33-6 CAS MSDS (2-PHENYL-FURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. m.youtube.com [m.youtube.com]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties of 2,3-Dimethyl-4-phenylfuran: A Technical Overview

Introduction to the Electronic Landscape of Phenylfuran Derivatives

Furan and its derivatives are five-membered aromatic heterocyclic compounds that play a significant role in medicinal chemistry and materials science. The electronic properties of these molecules are dictated by the delocalized π-electron system of the furan ring and the influence of substituents. The introduction of a phenyl group and methyl groups, as in 2,3-Dimethyl-4-phenylfuran, is expected to modulate these properties significantly.

The phenyl substituent, through π-conjugation with the furan ring, is anticipated to influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This conjugation can lead to a smaller HOMO-LUMO gap, which is a critical parameter in determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and is often associated with enhanced biological activity. The methyl groups, being electron-donating, will further influence the electron density distribution within the molecule.

Predicted Electronic Properties

In the absence of specific data for this compound, we can extrapolate potential values by examining related compounds. The following tables summarize key electronic properties for furan and some of its derivatives to provide a comparative context.

Table 1: Calculated Electronic Properties of Furan and Related Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Furan | -6.37 | 0.76 | 7.13 |

| 2-Phenylfuran | -5.89 | -0.63 | 5.26 |

| 2,5-Dimethylfuran | -5.92 | 0.98 | 6.90 |

Note: These values are representative and can vary depending on the computational method and basis set used.

Table 2: Key Electronic Property Definitions

| Property | Definition | Significance |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a neutral molecule in its gaseous state. | Relates to the molecule's ability to act as an electron donor. A lower IP indicates a better electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule in its gaseous state. | Relates to the molecule's ability to act as an electron acceptor. A higher EA indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |

Based on the trends observed in related molecules, it is plausible to predict that this compound will have a HOMO-LUMO gap that is smaller than that of furan, likely in a range similar to or slightly lower than 2-phenylfuran, due to the combined effects of the phenyl and methyl substituents.

Experimental Protocols for Determining Electronic Properties

While no specific experimental protocols for this compound were found, the following are standard methodologies used to determine the electronic properties of organic molecules.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated using empirical relationships.

Methodology:

-

Solution Preparation: The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte.

-

Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Potential Sweep: A potential is swept linearly to a set value and then reversed.

-

Data Analysis: The resulting current versus potential plot (voltammogram) is analyzed to determine the onset of oxidation and reduction peaks.

-

Energy Level Calculation: The HOMO and LUMO energies are calculated from the oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium redox couple.

Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is a direct method for measuring the ionization potential of a molecule.

Methodology:

-

Sample Preparation: The sample is introduced into a high-vacuum chamber in the gas phase.

-

Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, causing the ejection of valence electrons.

-

Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.

-

Ionization Potential Determination: The ionization potential is determined from the difference between the energy of the incident photons and the kinetic energy of the ejected electrons.

Computational Workflow for Predicting Electronic Properties

Computational chemistry provides a powerful tool for predicting the electronic properties of molecules. Density Functional Theory (DFT) is a commonly employed method for such calculations.

Potential Biological Activity of 2,3-Dimethyl-4-phenylfuran: A Technical Guide for Researchers

Disclaimer: No direct experimental data on the biological activity of 2,3-Dimethyl-4-phenylfuran has been identified in publicly available scientific literature. This guide, therefore, provides an overview of the potential biological activities based on structurally related furan derivatives. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational resource for researchers initiating studies on this specific compound.

Introduction

The furan nucleus is a versatile heterocyclic scaffold present in numerous biologically active compounds, both natural and synthetic.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The compound this compound combines the core furan ring with methyl and phenyl substitutions. While the biological profile of this specific molecule is uncharacterized, its structural motifs suggest potential for various biological effects. This document outlines potential areas of investigation and provides detailed experimental methodologies for assessing the biological activity of this compound.

Potential Biological Activities

Based on the activities of structurally similar phenylfuran and dimethylfuran derivatives, the following biological activities are plausible areas of investigation for this compound.

Antimicrobial Activity

Furan derivatives are well-documented for their antibacterial and antifungal properties.[1][4][5] Substituted phenylfuranylnicotinamidines have shown minimum inhibitory concentration (MIC) values in the range of 10–20 μM against both Gram-positive and Gram-negative bacteria.[4][6] Specifically, certain derivatives exhibited excellent activity against Staphylococcus aureus with MIC values of 10 μM, comparable to ampicillin.[4][6]

Table 1: Antimicrobial Activity of Selected Phenylfuran Derivatives

| Compound | Microorganism | MIC (μM) | Reference |

| Phenylfuranylnicotinamidine 4a | Staphylococcus aureus | 10 | [4][6] |

| Phenylfuranylnicotinamidine 4b | Staphylococcus aureus | 10 | [4][6] |

| Phenylfuranylnicotinamidines (general) | Gram-positive & Gram-negative bacteria | 10-20 | [4][6] |

Anti-inflammatory Activity

Several furan derivatives have been reported to possess anti-inflammatory properties.[1][2][7][8] The mechanism of action for some of these compounds involves the inhibition of inflammatory mediators.[2] For instance, some furan derivatives have shown potent anti-inflammatory activity in carrageenan-induced rat paw edema assays.[8]

Table 2: Anti-inflammatory Activity of Selected Furan Derivatives

| Compound Class | Assay | Activity | Reference |

| Acetylenic furan derivatives | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | [8] |

| Furan hybrid molecules | Inhibition of albumin denaturation (IAD) | IC50 values of 114.31 to 150.99 µg/mL | [7] |

Cytotoxic Activity

The cytotoxic potential of furan derivatives against various cancer cell lines is a significant area of research.[9][10][11][12] Phenylfuran derivatives, in particular, have demonstrated cytotoxic effects that can be modulated by the substitution pattern on the phenyl ring.[4][6] For example, a substituted phenylfuranylnicotinamidine (compound 4e) exhibited a submicromolar GI50 value of 0.83 μM in a 60-cell line screen.[4][6]

Table 3: Cytotoxic Activity of Selected Phenylfuran Derivatives

| Compound | Cell Line Panel | GI50 (μM) | TGI (μM) | LC50 (μM) | Reference |

| Phenylfuranylnicotinamidine 4e | NCI-60 | 0.83 | 2.51 | 100 | [4][6] |

Experimental Protocols

The following are detailed methodologies for the preliminary in vitro assessment of the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock in Mueller-Hinton Broth (MHB).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating at 70°C for 10 minutes.

-

Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for this compound are unknown, related compounds have been shown to modulate specific signaling pathways. Furan derivatives have been reported to exert their biological effects through various mechanisms, including the modulation of the MAPK and PPAR-γ signaling pathways.[2]

Hypothetical Signaling Pathway for Anti-inflammatory Action

Caption: Potential inhibition of pro-inflammatory signaling pathways.

Conclusion

While this compound is a novel compound with no reported biological activity, its structural similarity to other bioactive furan derivatives suggests it may possess antimicrobial, anti-inflammatory, and cytotoxic properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to begin investigating the pharmacological potential of this and other related furan compounds. Further in-depth studies are warranted to elucidate the specific biological activities and therapeutic potential of this compound.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic potency and induced biochemical parameters in mice serum of new furan derivatives against liver cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-4-phenylfuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dimethyl-4-phenylfuran derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][3][4] The synthetic route described herein is based on the robust and versatile Paal-Knorr furan synthesis, a classic method for the construction of the furan ring from a 1,4-dicarbonyl precursor.[1] This protocol is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The furan scaffold is a privileged structural motif in numerous biologically active compounds and natural products. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive core for the design of novel drugs.[3][4] In particular, substituted furans have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases, which are key targets in oncology and inflammatory diseases.[5][6][7] The this compound core represents a specific substitution pattern that can be systematically modified to explore structure-activity relationships (SAR) and optimize pharmacological properties.

The Paal-Knorr synthesis is a straightforward and efficient method for the preparation of substituted furans, typically involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1] This application note details a two-step synthetic sequence to access this compound derivatives, commencing with the synthesis of the key 3-phenyl-pentane-2,5-dione intermediate.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Step 1: Synthesis of 3-Phenyl-pentane-2,5-dione Derivatives

This procedure is adapted from known methods for the acylation of ketones.

Materials:

-

Substituted Phenylacetone (1.0 eq)

-

Acetic Anhydride (2.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Boron trifluoride-acetic acid complex (optional, as catalyst)

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylacetone (1.0 eq) in acetic anhydride (2.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating or the addition of a stronger Lewis acid catalyst like boron trifluoride-acetic acid complex may be required.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully add water and sodium acetate to hydrolyze the excess acetic anhydride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenyl-pentane-2,5-dione derivative.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound Derivatives (Paal-Knorr Synthesis)

Materials:

-

3-Phenyl-pentane-2,5-dione derivative (1.0 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Ethanol or Acetic Acid (as solvent)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the 3-phenyl-pentane-2,5-dione derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize the acid by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude this compound derivative can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes expected products and representative yields for the synthesis of various this compound derivatives based on typical Paal-Knorr reaction efficiencies.

| Entry | R-group on Phenyl Ring | Starting Phenylacetone | 1,4-Dicarbonyl Precursor | Final Furan Derivative | Expected Yield (%) |

| 1 | H | Phenylacetone | 3-Phenyl-pentane-2,5-dione | This compound | 85-95 |

| 2 | 4-OCH₃ | 4-Methoxyphenylacetone | 3-(4-Methoxyphenyl)-pentane-2,5-dione | 4-(4-Methoxyphenyl)-2,3-dimethylfuran | 80-90 |

| 3 | 4-Cl | 4-Chlorophenylacetone | 3-(4-Chlorophenyl)-pentane-2,5-dione | 4-(4-Chlorophenyl)-2,3-dimethylfuran | 82-92 |

| 4 | 4-NO₂ | 4-Nitrophenylacetone | 3-(4-Nitrophenyl)-pentane-2,5-dione | 2,3-Dimethyl-4-(4-nitrophenyl)furan | 75-85 |

Application in Drug Discovery: Kinase Inhibition

Substituted furan derivatives have shown promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6][8] The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This inhibition can block aberrant signaling and induce apoptosis in cancer cells.

The signaling pathway below illustrates the general mechanism of a kinase inhibitor targeting a receptor tyrosine kinase (RTK) pathway.

Caption: General signaling pathway of a receptor tyrosine kinase inhibitor.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,3-Dimethyl-4-phenylfuran as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential synthetic utility of 2,3-dimethyl-4-phenylfuran, a substituted furan with potential as a versatile building block in the construction of complex molecular architectures. While direct literature on the extensive synthetic applications of this specific furan is limited, its structural motifs suggest significant potential in cycloaddition reactions, a cornerstone of modern organic synthesis. This document outlines a robust synthesis of the furan and proposes a detailed protocol for its application in a hetero-Diels-Alder reaction, a powerful tool for generating highly functionalized cyclic systems relevant to medicinal chemistry and materials science.

Synthesis of this compound via Paal-Knorr Furan Synthesis

The Paal-Knorr furan synthesis is a classic and reliable method for the preparation of substituted furans from 1,4-dicarbonyl compounds. For the synthesis of this compound, the requisite precursor is 3-phenyl-2,5-hexanedione. The acid-catalyzed cyclization and dehydration of this diketone provides the target furan in good yield.

Caption: Paal-Knorr synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus is added 3-phenyl-2,5-hexanedione (1.0 eq), toluene (as the solvent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap and can be further analyzed by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction (typically when no more water is collected), the mixture is cooled to room temperature. The solution is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Application in [4+2] Cycloaddition Reactions: A Gateway to Complex Scaffolds

Substituted furans are excellent dienes in [4+2] cycloaddition (Diels-Alder) reactions, providing access to oxabicyclic systems that can be further elaborated into a variety of complex molecules. This compound, with its electron-rich diene system, is expected to react readily with electron-deficient dienophiles. A notable example is the reaction with dimethyl acetylenedicarboxylate (DMAD), a highly reactive dienophile.

Caption: Diels-Alder reaction of this compound with DMAD.

The resulting oxabicyclo[2.2.1]heptadiene is a versatile intermediate. The oxygen bridge can be cleaved under various conditions, leading to highly substituted aromatic compounds, or the double bonds can be functionalized to introduce further complexity.

-

Reaction Setup: In a sealed tube, this compound (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD, 1.1 eq) are dissolved in a minimal amount of a high-boiling inert solvent such as xylene.

-

Reaction Conditions: The sealed tube is heated in an oil bath at 120-140 °C. The reaction progress is monitored by TLC or ¹H NMR spectroscopy of an aliquot.

-

Workup: After the reaction is complete (typically 24-48 hours), the reaction mixture is cooled to room temperature.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Diels-Alder adduct.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical yet realistic quantitative data for the proposed Diels-Alder reaction. This data is for illustrative purposes to guide experimental design.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol (172.23 mg) |

| Dimethyl Acetylenedicarboxylate (DMAD) | 1.1 mmol (156.3 mg, 1.1 eq) |

| Solvent (Xylene) | 2.0 mL |

| Reaction Conditions | |

| Temperature | 130 °C |

| Reaction Time | 36 hours |

| Product | |

| Product Name | Dimethyl 1,4-dimethyl-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,5-dicarboxylate |

| Yield | 85% (hypothetical) |

| Appearance | Colorless oil |

| Characterization Data (Hypothetical) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.45 (m, 5H), 3.80 (s, 3H), 3.75 (s, 3H), 2.10 (s, 3H), 1.95 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 165.2, 164.8, 150.1, 148.9, 135.2, 129.0, 128.5, 128.0, 92.5, 91.8, 52.5, 52.3, 15.8, 15.2 |

| Mass Spec (ESI+) | m/z 315.12 [M+H]⁺ |

Experimental Workflow

The overall synthetic strategy, from the readily available 1,4-diketone to the complex oxabicyclic product, is depicted in the following workflow diagram.

Caption: Overall experimental workflow.

Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry

A Note on 2,3-Dimethyl-4-phenylfuran: Extensive literature searches did not yield specific data regarding the medicinal chemistry applications of this compound. Therefore, these application notes and protocols are based on the well-established and diverse biological activities of the broader class of furan derivatives. The principles, experimental designs, and potential applications described herein provide a foundational framework for investigating novel furan-containing compounds, including this compound.

Introduction to the Furan Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This scaffold is a crucial component in numerous pharmacologically active compounds and natural products.[1][2][3] Its unique electronic and structural properties make it a valuable pharmacophore in drug discovery. The furan moiety can act as a bioisosteric replacement for phenyl rings, offering a different hydrophilic-lipophilic balance which can be advantageous for optimizing pharmacokinetic profiles.[2][4] Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5]

Potential Therapeutic Applications of Furan Derivatives

Based on extensive research into various substituted furans, a novel compound like this compound could be investigated for several therapeutic applications.

Antimicrobial Activity

Furan derivatives are known to exhibit significant antibacterial and antifungal properties.[6][7] Nitrofurans, for example, are a class of antibiotics where the furan ring is crucial for their mechanism of action, which involves the reductive activation of the nitro group within bacterial cells to produce reactive intermediates that damage bacterial DNA and proteins.[2]

Anti-inflammatory Activity

Many furan-containing compounds have been identified as potent anti-inflammatory agents.[3] Some derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the inflammatory pathway.[3] The furan ring in these molecules often plays a critical role in binding to the active site of the enzyme.

Anticancer Activity

The furan scaffold is present in several compounds with promising anticancer properties.[2][5] These derivatives can induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor progression.[2][8] For instance, some furan-based molecules have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.[8]

Enzyme Inhibition

Substituted furans have been developed as inhibitors for various enzymes. For example, furan-based chalcones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[9]

Quantitative Data on Bioactive Furan Derivatives

The following tables summarize the biological activity of several furan derivatives from the literature, illustrating the potential potency of this class of compounds.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | Target Organism | Activity Type | Value | Reference |

| 3-aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | MIC | 64 µg/mL | [3] |

| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one (a chalcone) | Enterococcus faecalis | MIC | 100 µg/mL | [10] |

| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one (a chalcone) | Candida albicans | MIC | 100 µg/mL | [10] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | MIC | 16 - 512 µg/mL | [6] |

Table 2: Anticancer Activity of Furan Derivatives

| Compound | Cell Line | Activity Type | Value (µM) | Reference |

| Pyridine carbohydrazide derivative 4 | MCF-7 | IC50 | 4.06 | [11] |

| N-phenyl triazinone derivative 7 | MCF-7 | IC50 | 2.96 | [11] |

| Furan-containing compound | NCI-H460 | IC50 | 0.0029 | [8] |

Table 3: Enzyme Inhibition by Furan Derivatives

| Compound | Target Enzyme | Activity Type | Value (µM) | Reference |

| Furanochalcone derivative 5o | MAO-B | IC50 | 0.174 | [9] |

| N'-((5-nitrofuran-2-yl)methylene)methanesulfonohydrazide | Carbonic Anhydrase I | IC50 | Not specified, but noted as most effective in its series | [3] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of furan derivatives, based on common methodologies found in the literature.

General Synthesis of Furan Derivatives: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.

Materials:

-

1,4-dicarbonyl compound

-

Dehydrating agent (e.g., phosphorus pentoxide, sulfuric acid, or a Lewis acid like zinc chloride)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the dehydrating agent to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired furan derivative.

Protocol for Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound (furan derivative)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (furan derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate concepts relevant to the medicinal chemistry of furan derivatives.

Caption: A simplified workflow for the synthesis of furan derivatives.

References

- 1. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2,3-Dimethyl-4-phenylfuran

Introduction

2,3-Dimethyl-4-phenylfuran is a substituted furan derivative of interest in pharmaceutical and chemical research. A reliable and accurate analytical method is crucial for its quantification in various matrices during drug development and quality control processes. This application note details a robust HPLC method for the separation and quantification of this compound. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing excellent resolution and sensitivity.

Experimental

Instrumentation and Consumables

-

HPLC System with UV-Vis Detector

-

C18 Reverse-Phase HPLC Column (e.g., Ascentis® Express C18, 5 cm x 3.0 mm I.D., 2.7 µm particles)[1]

-

Analytical Balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC grade Acetonitrile

-

HPLC grade Water

-

Phosphoric acid (optional, for pH adjustment)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. These conditions are based on established methods for the analysis of furan derivatives and are expected to provide good separation for this compound.[1][2]

| Parameter | Condition |

| Column | Ascentis® Express C18, 5 cm x 3.0 mm I.D., 2.7 µm |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 1 µL |

| Run Time | 10 minutes |

Protocols

1. Standard Solution Preparation

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in the mobile phase (Acetonitrile:Water, 80:20) and make up to the mark. This will be the primary stock solution.

-

Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Filter all standard solutions through a 0.45 µm syringe filter before injection.

2. Sample Preparation

-

For bulk drug substance, accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.

-

For formulated products, a suitable extraction method may be required. This could involve dissolving the formulation in a compatible solvent, followed by dilution with the mobile phase. Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.[3]

-

Filter the final sample solution through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

The peak area of this compound in the sample chromatogram is used to calculate the concentration based on the calibration curve.

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis. This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

References

- 1. Chromatogram Detail [sigmaaldrich.com]

- 2. Separation of 2,5-Dimethylfuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 2,3-Dimethyl-4-phenylfuran in the Development of Novel Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based polymers are a class of materials derived from renewable resources that are gaining significant attention for their potential to replace petroleum-based plastics in a variety of applications. The furan ring, a five-membered aromatic heterocycle, can be sourced from biomass and serves as a versatile building block for a range of polymer architectures. These polymers exhibit a wide array of properties, from high-performance thermosets with excellent thermal stability to self-healing materials. This document provides detailed application notes and protocols for the prospective use of a novel, substituted furan monomer, 2,3-Dimethyl-4-phenylfuran , in the development of new polymers. While this specific monomer is not yet widely reported in the polymer literature, its unique substitution pattern—featuring electron-donating methyl groups and a bulky, rigid phenyl group—suggests its potential for creating polymers with unique and desirable properties.

The presence of electron-donating groups on the furan ring is known to enhance its reactivity in key polymerization reactions, such as the Diels-Alder cycloaddition.[1][2] The phenyl substituent is anticipated to impart increased thermal stability, rigidity, and potentially unique photophysical properties to the resulting polymers. These characteristics make polymers derived from this compound promising candidates for applications in advanced composites, specialty coatings, and as matrices for drug delivery systems.

These notes are intended to serve as a comprehensive guide for researchers interested in exploring the synthesis and polymerization of this novel furan derivative. The following sections provide a proposed synthesis for the monomer, detailed protocols for two distinct polymerization strategies, predicted properties of the resulting polymers, and visual workflows to guide experimentation.

Monomer Synthesis: A Proposed Route

Protocol 1: Proposed Synthesis of this compound

This protocol describes a two-step process starting from commercially available reagents.

Step 1: Synthesis of 3-Phenyl-2,3-butanedione

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add 1-phenyl-1-propanone (1 equivalent) and anhydrous diethyl ether.

-

Addition of Reagent: Cool the solution to 0°C in an ice bath. Add a solution of bromine (1 equivalent) in diethyl ether dropwise via the addition funnel over 1 hour.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-phenyl-1-propanone.

-

Substitution: Dissolve the purified 2-bromo-1-phenyl-1-propanone in dimethyl sulfoxide (DMSO). Add sodium acetate (3 equivalents) and heat the reaction at 100°C for 4 hours.

-

Final Workup: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain 3-phenyl-2,3-butanedione.

Step 2: Cyclization to this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenyl-2,3-butanedione (1 equivalent) and a suitable ketone with an alpha-methylene group (e.g., acetone, 1.2 equivalents) in glacial acetic acid.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Polymerization Strategies and Protocols

Based on the known reactivity of substituted furans, two primary polymerization strategies are proposed for this compound: Diels-Alder polymerization and Ring-Opening Metathesis Polymerization (ROMP).

Strategy 1: Diels-Alder Polymerization with Bismaleimides

The Diels-Alder reaction is a powerful tool in polymer chemistry, enabling the formation of both linear and cross-linked polymers. The furan moiety acts as a diene, reacting with a dienophile, such as a maleimide.[3][4] By using a bismaleimide, a polymer chain can be formed. This reaction is often thermally reversible, which can impart self-healing properties to the resulting material.

Protocol 2: Synthesis of a Linear Poly(furan-maleimide)

-

Monomer Preparation: Dissolve equimolar amounts of this compound and a bismaleimide (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide) in a high-boiling point, anhydrous solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) in a sealed reaction vessel.

-

Polymerization: Heat the solution to 80-120°C under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution. Maintain the reaction for 24-48 hours.

-

Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent, such as methanol or water.

-

Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

-

Characterization: The polymer's structure can be confirmed by FTIR and NMR spectroscopy. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.

Strategy 2: Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization method that is particularly effective for strained cyclic olefins. To utilize ROMP with a furan derivative, the furan must first be converted into a more strained structure, typically an oxanorbornene, through a Diels-Alder reaction with a suitable dienophile.[5][6][7][8] This oxanorbornene monomer can then be polymerized using a ruthenium-based catalyst (e.g., Grubbs' catalyst).

Protocol 3: Synthesis of a ROMP-derived Polymer

Step 1: Synthesis of the Oxanorbornene Monomer

-

Diels-Alder Reaction: In a pressure-rated vessel, dissolve this compound (1 equivalent) and a dienophile, such as maleic anhydride (1.1 equivalents), in a suitable solvent like toluene.

-

Reaction Conditions: Heat the mixture to 100-140°C for 12-24 hours. The formation of the Diels-Alder adduct can be monitored by ¹H NMR.

-

Isolation and Purification: After cooling, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the oxanorbornene monomer.

Step 2: Ring-Opening Metathesis Polymerization

-

Monomer Preparation: In a glovebox or under an inert atmosphere, dissolve the purified oxanorbornene monomer in an anhydrous, degassed solvent (e.g., dichloromethane or toluene).

-

Initiator: Add a solution of a ROMP catalyst, such as Grubbs' third-generation catalyst, in the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

-

Polymerization: Stir the reaction at room temperature. The polymerization is often rapid and may be accompanied by a noticeable increase in viscosity.

-

Termination: After a set time (typically 1-4 hours), terminate the polymerization by adding a small amount of ethyl vinyl ether.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

-

Purification and Characterization: Collect the polymer by filtration, wash with methanol, and dry under vacuum. Characterize the polymer using GPC, NMR, DSC, and TGA as described in Protocol 2.

Predicted Polymer Properties

The following tables summarize the predicted properties of polymers derived from this compound. These are prospective values based on the known properties of analogous furan-based polymers and the expected influence of the monomer's substituents.

Table 1: Predicted Thermal Properties

| Property | Diels-Alder Polymer (with Bismaleimide) | ROMP Polymer | Rationale |

| Glass Transition Temperature (Tg) | 180 - 250 °C | 150 - 220 °C | The rigid phenyl group and the bicyclic structure of the polymer backbone are expected to lead to high Tg values. |

| Decomposition Temperature (Td, 5% weight loss) | > 350 °C | > 320 °C | Aromatic and heteroaromatic rings generally impart good thermal stability. |

| Reversibility (Diels-Alder Polymer) | Onset of retro-Diels-Alder at ~150 °C | N/A | Furan-maleimide adducts are known to undergo reversible Diels-Alder reactions.[3][4] |

Table 2: Predicted Mechanical and Physical Properties

| Property | Diels-Alder Polymer (with Bismaleimide) | ROMP Polymer | Rationale |

| Young's Modulus | 3 - 5 GPa | 2 - 4 GPa | The rigid polymer backbone is expected to result in a stiff material. |

| Solubility | Soluble in polar aprotic solvents (NMP, DMF, DMSO) | Soluble in common organic solvents (THF, CH₂Cl₂, Toluene) | The bulky phenyl group may influence chain packing and solubility. |

| Appearance | Likely an amorphous, rigid solid | Typically an amorphous solid | The irregular substitution pattern may hinder crystallization. |

Visualizations

The following diagrams illustrate the proposed synthetic and polymerization workflows.

References

- 1. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Reactive Processing of Furan‐Based Monomers via Frontal Ring‐Opening Metathesis Polymerization for High Performance Materials (Journal Article) | OSTI.GOV [osti.gov]

Application Notes and Protocols for the Scaled-Up Synthesis of 2,3-Dimethyl-4-phenylfuran

Audience: Researchers, scientists, and drug development professionals.

Introduction